![molecular formula C15H17NO6S B5711584 methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as Fimasartan, is a novel angiotensin II receptor blocker (ARB) that is used for the treatment of hypertension. Fimasartan has been shown to have a high affinity for the AT1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.
Mecanismo De Acción
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a selective AT1 receptor antagonist, which means that it blocks the vasoconstrictive effects of angiotensin II by binding to the AT1 receptor. By blocking the AT1 receptor, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate reduces blood pressure and improves renal function.
Biochemical and Physiological Effects:
methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to reduce blood pressure by blocking the vasoconstrictive effects of angiotensin II. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects by reducing proteinuria and improving renal function. In addition, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments. It is highly selective for the AT1 receptor, which makes it a useful tool for studying the role of the renin-angiotensin system in hypertension and renal disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is also well-tolerated and has a low incidence of side effects.
One limitation of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is that it is not widely available for research purposes. Another limitation is that it is not effective in all patients with hypertension, and some patients may require combination therapy with other antihypertensive agents.
Direcciones Futuras
There are several future directions for research on methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of chronic kidney disease. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have renoprotective effects in animal models of chronic kidney disease, and further studies are needed to determine its efficacy in humans.
Another area of interest is the use of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate for the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in these conditions.
Conclusion:
In conclusion, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate is a novel angiotensin II receptor blocker that has been shown to be effective in reducing blood pressure and improving renal function. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has several advantages for lab experiments, including its high selectivity for the AT1 receptor and low incidence of side effects. Further research is needed to determine the efficacy of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate in the treatment of chronic kidney disease and other cardiovascular diseases.
Métodos De Síntesis
The synthesis of methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate involves the reaction of 2-methyl-4-hydroxybenzoic acid with 2-(chloromethyl)-5-methylfuran, followed by the reaction of the resulting intermediate with N-(2-aminoethyl)piperazine and then with methanesulfonyl chloride. The final product, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate, is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
Methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its antihypertensive effects in both animal and human studies. In a randomized, double-blind, placebo-controlled study, methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have renoprotective effects in animal models of chronic kidney disease.
Propiedades
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-11-8-13(5-6-14(11)22-10-15(17)20-2)23(18,19)16-9-12-4-3-7-21-12/h3-8,16H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWZYACIWIACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.